Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate
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Overview
Description
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate.
4-Piperidone ethylene acetal: Another spiro compound with similar structural features.
Uniqueness
This compound is unique due to its ester functional group, which allows for further chemical modifications. Its spiro structure also provides distinct steric and electronic properties, making it valuable in various applications.
Properties
CAS No. |
93186-05-1 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C12H21NO4/c1-2-15-11(14)3-6-13-7-4-12(5-8-13)16-9-10-17-12/h2-10H2,1H3 |
InChI Key |
UDDZNVSKLXPNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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